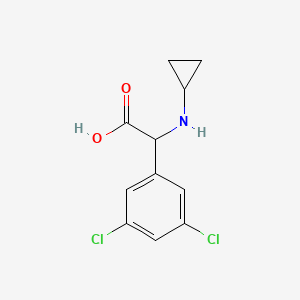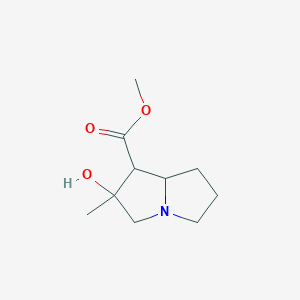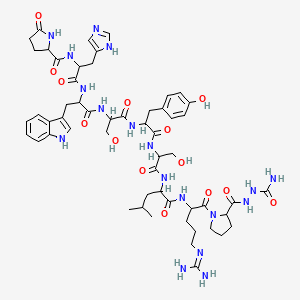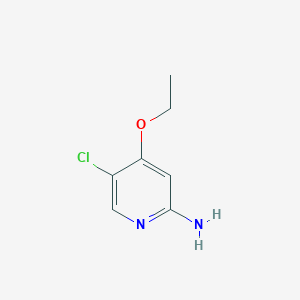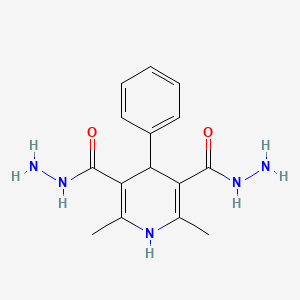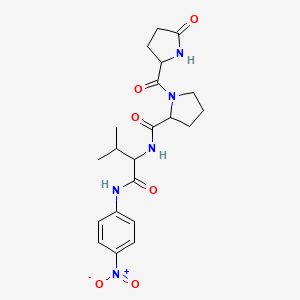![molecular formula C15H21N3 B12109976 (2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine” is a chemical compound with the following properties:
- Molecular Formula:
C8H15N3
- Average Mass: 153.225 Da
- Monoisotopic Mass: 153.126602 Da
- ChemSpider ID: 503825
Vorbereitungsmethoden
Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound. Research in this area is limited.
Analyse Chemischer Reaktionen
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions.
Reduction: Possible reduction reactions.
Substitution: Substitution reactions at specific positions.
Other Transformations: Further functional group modifications.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. without detailed experimental data, we cannot provide precise information.
Major Products:: The major products formed during reactions involving this compound would vary based on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: It can serve as a building block for more complex organic molecules.
Biological Studies: Investigating its interactions with biological systems.
Drug Discovery: Screening for potential pharmacological activity.
Fine Chemicals: Possible use in specialty chemicals.
Materials Science: Exploring its properties for material applications.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C15H21N3 |
|---|---|
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
2,4-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C15H21N3/c1-10-6-7-15(11(2)8-10)16-9-14-12(3)17-18(5)13(14)4/h6-8,16H,9H2,1-5H3 |
InChI-Schlüssel |
UTRQGJFAWVMPRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCC2=C(N(N=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


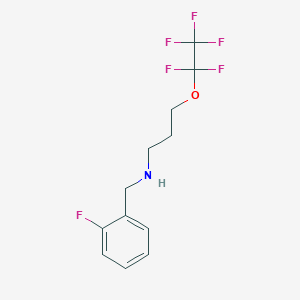

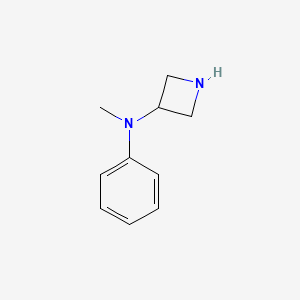
![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)

